2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide is a synthetic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound includes a bromine atom at the 9th position of the indoloquinoxaline core, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate brominated phenacyl bromides in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the target compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Alkylation and Acylation Reactions: The nitrogen atoms in the indoloquinoxaline core can participate in alkylation and acylation reactions, leading to the formation of new compounds with potentially different biological activities.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It can also inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells . The bromine atom at the 9th position plays a crucial role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide include other indoloquinoxaline derivatives such as:
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity against herpes simplex virus.
6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline: Exhibits cytotoxic properties against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indoloquinoxaline derivatives .
Properties
IUPAC Name |
2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O/c1-16(2)30(18-8-4-3-5-9-18)23(31)15-29-22-13-12-17(26)14-19(22)24-25(29)28-21-11-7-6-10-20(21)27-24/h3-14,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTZFJGWQYRYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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